N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide
Overview
Description
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of 2-amino-4-methyl-1,3-oxazole with appropriate reagents.
Amidation Reaction: The oxazole derivative is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of the Butan-2-yl Group: The final step involves the alkylation of the amide with butan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amines with the butan-2-yl group intact.
Substitution: New amides with different alkyl or aryl groups.
Scientific Research Applications
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can be compared with other similar compounds, such as:
- N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
These compounds share the oxazole ring and amide functionality but differ in the alkyl or aryl groups attached. The uniqueness of This compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
57068-01-6 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-butan-2-yl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-6-10(5)14(11(15)8(2)3)12-13-9(4)7-16-12/h7-8,10H,6H2,1-5H3 |
InChI Key |
LASKOYXOOOTXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=NC(=CO1)C)C(=O)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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